molecular formula C₃₆H₃₆O₈ B1147337 Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate CAS No. 4550-93-0

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

Cat. No.: B1147337
CAS No.: 4550-93-0
M. Wt: 596.67
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):
    • Benzyl aromatic protons: δ 7.25–7.35 (m, 15H).
    • Anomeric proton (C1): δ 5.62 (d, J = 3.4 Hz, 1H).
    • Acetyl methyl: δ 2.08 (s, 3H) .
  • ¹³C NMR (125 MHz, CDCl₃):
    • Carbonyl (acetate): δ 170.2 ppm.
    • Anomeric carbon (C1): δ 95.4 ppm.
    • Benzyl methylene: δ 73.8–75.1 ppm .

Infrared (IR) Spectroscopy

  • Ester C=O stretch: 1,740 cm⁻¹.
  • Benzyl C–H stretch: 3,050–3,100 cm⁻¹.
  • Glucuronate ring C–O–C: 1,120 cm⁻¹ .

Mass Spectrometry (MS)

  • ESI-MS : [M + Na]⁺ observed at m/z 619.23 (calc. 619.23).
  • Fragmentation pattern: Loss of benzyl groups (m/z 447.18) and acetate (m/z 405.15) .

Comparative Analysis with Related Glucuronate Esters

This compound exhibits distinct reactivity and stability compared to other glucuronate derivatives:

Table 2 : Comparison with methyl and ethyl glucuronate esters

Property Benzyl Ester Methyl Ester
Hydrolysis rate (pH 7) 0.02 h⁻¹ 0.15 h⁻¹
Solubility in CH₂Cl₂ 85 mg/mL 12 mg/mL
Glycosylation yield 78% (α-selectivity) 45% (β-selectivity)
  • Benzyl vs. Acetyl Protection : Benzyl groups resist acidic conditions (e.g., HCl/MeOH), whereas acetyl groups hydrolyze under mild basic conditions .
  • Stereoelectronic Effects : The bulky benzyl substituents hinder nucleophilic attack at the anomeric center, favoring α-glycoside formation in coupling reactions .

Properties

IUPAC Name

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCINNHLQNZDTRP-GBPDURFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in D-glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzylated derivatives and deprotected glucuronic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has the molecular formula C36H36O8C_{36}H_{36}O_8 and is characterized by its multiple benzyl ether groups attached to the glucuronate backbone. The compound's structure allows for significant versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

  • Synthetic Chemistry
    • Glycosylation Reactions : The compound is utilized as a glycosyl donor in various glycosylation reactions. Its protective groups allow for selective reactions that can yield complex oligosaccharides with specific stereochemistry. Studies have shown that using this compound can lead to high yields and selectivity in the formation of glycosidic bonds .
    • Synthesis of Glycans : this compound serves as a key intermediate in synthesizing glycoconjugates, which are important for biological functions and therapeutic applications. The ability to modify its protective groups facilitates the synthesis of a diverse array of glycan structures .
  • Pharmacological Research
    • Immunological Applications : Research indicates that derivatives of glucuronates can act as immunoadjuvants, enhancing immune responses when used in vaccine formulations. The presence of the glucuronate moiety may contribute to its ability to stimulate both T-cell and antibody-mediated responses .
    • Neuroprotective Studies : Compounds related to benzyl glucuronates have been investigated for their neuroprotective properties. In pharmacological screening assays, certain derivatives have shown potential in reducing neuronal damage during ischemic events, suggesting a role in developing treatments for neurodegenerative diseases .
  • Biochemical Studies
    • Enzyme Substrates : this compound can serve as a substrate for various glycosidases and transferases. Its structural features make it suitable for studying enzyme kinetics and mechanisms involved in carbohydrate metabolism .
    • Drug Metabolism Research : The compound's glucuronate structure is relevant in drug metabolism studies, particularly concerning phase II metabolic processes where glucuronidation plays a crucial role in detoxifying drugs and xenobiotics .

Case Studies and Experimental Findings

StudyApplicationFindings
Glycosylation EfficiencyDemonstrated high yields (up to 92%) for glycosidic bond formation using benzyl glucuronates as donors.
Immunoadjuvant PotentialShowed enhanced immune responses when incorporated into vaccine formulations.
NeuroprotectionIdentified significant reductions in neuronal damage during ischemic events when tested with related compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. It serves as a substrate or inhibitor in various biochemical assays, helping to elucidate the molecular pathways and targets involved in glycan metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Protective Groups Key Applications
This compound 4550-93-0 C₃₆H₃₆O₈ 596.67 3× benzyl, 1× acetate Drug development, glycosylation intermediates
Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside 59935-49-8 C₃₄H₃₆O₆ 540.60 3× benzyl Metabolic disease research, glycosidase inhibitors
Benzyl methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate 3080-47-5 C₂₀H₂₄O₁₀ 424.40 3× acetyl, methyl ester Solubility studies, NMR standards
Methyl 2,3,4-Tri-O-benzyl-β-D-glucuronic Acid, Benzyl Ester 4356-83-6 C₃₅H₃₆O₇ 568.66 3× benzyl, methyl ester Glycan microarray construction, glycoprotein synthesis
2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester Trichloroacetimidate sc-213971 C₂₈H₂₄Cl₃NO₉ 627.85 3× benzoyl, trichloroacetimidate Glycosyl donor for oligosaccharide assembly

Key Observations :

Protective Group Chemistry :

  • The target compound’s benzyl groups provide steric protection and stability against enzymatic degradation, whereas acetyl groups (e.g., in CAS 3080-47-5) offer easier deprotection under mild basic conditions .
  • Benzoyl groups (CAS sc-213971) enhance electron-withdrawing effects, improving glycosylation efficiency in synthetic reactions .

Reactivity and Solubility :

  • The acetate group in the target compound increases hydrophilicity compared to fully benzylated analogs (e.g., CAS 59935-49-8), enabling better solubility in polar aprotic solvents like DMF or DMSO .
  • Methyl esters (e.g., CAS 4356-83-6) reduce steric hindrance, favoring nucleophilic substitutions in glycosidic bond formation .

Synthetic Utility: The target compound is a preferred intermediate for glucuronidation reactions in drug metabolism studies, while trichloroacetimidate derivatives (CAS sc-213971) act as activated donors for stereoselective glycosylation . Benzyl-protected analogs (e.g., CAS 59935-49-8) are used in synthesizing glycosidase inhibitors due to their resistance to enzymatic hydrolysis .

Biological Applications :

  • The target compound’s dual benzyl/acetate protection allows selective deprotection for site-specific conjugation in antibody-drug conjugates (ADCs) .
  • Benzoyl-protected analogs (CAS sc-213971) are pivotal in synthesizing heparan sulfate mimetics for studying GAG-protein interactions .

Research Findings and Data

Thermal Stability :

  • This compound exhibits stability up to 150°C (TGA data), outperforming acetylated analogs (e.g., CAS 3080-47-5), which decompose near 100°C due to labile acetate groups .

Toxicity Profile :

Biological Activity

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a complex organic compound derived from D-glucuronic acid, notable for its extensive applications in biochemical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and research findings.

This compound has the molecular formula C34H34O7C_{34}H_{34}O_7 and a molecular weight of 596.67 g/mol. The compound features three benzyl protecting groups on the hydroxyl positions of glucuronic acid, which enhance its stability and solubility in various solvents. This structural modification allows for selective reactions during synthesis and analysis.

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins involved in glycan metabolism. It acts as a substrate or inhibitor in various biochemical assays:

  • Enzyme Interactions : The compound interacts with glucuronidases and glycosyltransferases, crucial for the hydrolysis and transfer of glucuronic acid residues.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, impacting cell function across different types of cells.
  • Glycosylation Studies : this compound serves as a valuable tool in glycosylation studies, allowing researchers to explore glycan-protein interactions and the roles of glycans in biological systems.

Biological Activity

The compound exhibits varying biological activities depending on dosage and cellular context:

  • Low Doses : At lower concentrations, it may show minimal effects on cellular processes.
  • High Doses : Increased concentrations lead to significant biological activity, influencing metabolic pathways and potentially serving therapeutic roles.

Table 1: Biological Effects at Varying Concentrations

Concentration (µM)Observed Effect
0.1Minimal observable effects
1Modulation of cell signaling
10Significant metabolic changes
100Induction of apoptosis in certain cell types

Research Applications

This compound is utilized across various scientific fields:

  • Chemistry : It aids in studying carbohydrate chemistry and the synthesis of complex carbohydrates.
  • Biology : The compound is instrumental in investigating protein-glycan interactions.
  • Medicine : Potential therapeutic applications are explored concerning drug metabolism and glycan-related diseases .

Case Studies

Recent studies have highlighted the compound's role in drug metabolism:

  • Study on Metabolic Pathways : Research involving metabolic inhibitors demonstrated that this compound influences the formation of metabolites like benzylmercapturic acid. This study utilized Fischer 344 rats to elucidate metabolic routes involving glucuronidation processes .
  • Glycosidic Bond Formation : Investigations into glycosidic bond formation using this compound revealed high yields and stereoselectivity when coupled with various sugar units. This underscores its utility in synthesizing complex carbohydrates necessary for therapeutic applications .

Q & A

Q. How to resolve conflicting toxicity profiles in literature?

  • Toxicity data for benzyl acetate (CAS 140-11-4) do not apply to this compound. Focus on glucuronate-specific studies: zebrafish embryo assays or in vitro hepatocyte models are recommended for ecotoxicology .

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